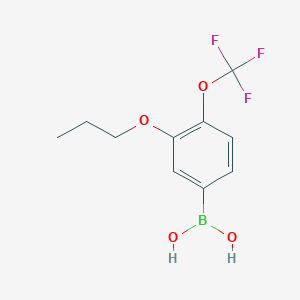

3-Propoxy-4-(trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-propoxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O4/c1-2-5-17-9-6-7(11(15)16)3-4-8(9)18-10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZBWPNYGNZDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)OCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

This method involves the treatment of an aryl halide (e.g., bromide or iodide) with n-butyllithium (n-BuLi) to generate an aryllithium intermediate, which is subsequently quenched with a trialkyl borate ester (e.g., triisopropyl borate). The CN102731542A patent demonstrates this approach for p-bromophenylboronic acid, achieving yields up to 79% using tetrahydrofuran (THF) as the solvent at -40°C.

Adaptation for Target Compound:

-

Starting Material Synthesis:

-

1-Bromo-3-propoxy-4-(trifluoromethoxy)benzene is prepared via sequential alkylation and trifluoromethoxylation of m-bromophenol.

-

Propoxy introduction: Reaction of m-bromophenol with 1-bromopropane in the presence of K₂CO₃ in DMF at 80°C.

-

Trifluoromethoxylation: Cu-mediated coupling of the intermediate with trifluoromethyl iodide under oxidative conditions.

-

-

Lithium-Halogen Exchange:

-

Borate Ester Quenching:

-

Add triisopropyl borate (1.5 eq) and warm to 0°C over 2 hours.

-

Hydrolyze with 0.5 M HCl (pH 2) and extract with ethyl acetate.

-

Purify via recrystallization from water/ethanol.

-

Key Parameters:

-

Temperature control (<-30°C) prevents side reactions.

-

Anhydrous conditions are critical to avoid proto-deboronation.

Miyaura Borylation Using Palladium Catalysts

Catalytic System and Optimization

The Miyaura reaction employs Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) to convert aryl halides into boronic esters, which are subsequently hydrolyzed to boronic acids. This method is advantageous for sensitive substrates due to milder conditions.

Procedure for Target Compound:

-

Reaction Setup:

-

Combine 1-bromo-3-propoxy-4-(trifluoromethoxy)benzene (1 eq), B₂Pin₂ (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and KOAc (3 eq) in dioxane.

-

Heat at 80°C under nitrogen for 12 hours.

-

-

Workup and Hydrolysis:

-

Filter through Celite to remove catalyst residues.

-

Hydrolyze the boronic ester with 1 M HCl at room temperature for 2 hours.

-

Extract with dichloromethane and concentrate under reduced pressure.

-

Yield Considerations:

-

Pd catalyst loading (0.05–0.1 eq) balances cost and efficiency.

-

Electron-withdrawing groups (e.g., trifluoromethoxy) enhance reaction rates by stabilizing the transition state.

Grignard Reagent Approach

Challenges and Modifications

Grignard reagents (aryl magnesium halides) react with borate esters to form boronic acids. However, the trifluoromethoxy group’s electron-withdrawing nature may hinder Grignard formation. The JP2002047292A patent overcomes similar issues by using non-ether aromatic solvents (e.g., toluene) at -10 to +15°C.

Adapted Protocol:

-

Grignard Formation:

-

React 1-bromo-3-propoxy-4-(trifluoromethoxy)benzene with magnesium turnings in toluene at 0°C.

-

Add a catalytic amount of 1,2-dibromoethane to initiate the reaction.

-

-

Borate Ester Addition:

-

Add trimethyl borate (1.2 eq) and stir at 10°C for 4 hours.

-

Quench with saturated NH₄Cl and extract with diethyl ether.

-

Limitations:

-

Low yields (<50%) due to competing side reactions.

-

Requires rigorous exclusion of moisture.

Comparative Analysis of Methods

Optimal Route: The lithium-halogen exchange method offers the highest yield and scalability for gram-scale synthesis, albeit requiring cryogenic conditions.

Characterization and Purity Control

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 4.12 (t, J = 6.8 Hz, 2H), 1.85 (m, 2H), 1.05 (t, J = 7.2 Hz, 3H).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (br s).

HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions: 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl halides to form biaryl compounds . This reaction is facilitated by palladium catalysts and typically occurs under mild conditions.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Propoxy-4-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Propoxy-4-(trifluoromethoxy)phenylboronic Acid with Analogues

Physicochemical Properties

- Solubility: Phenylboronic acids generally exhibit moderate solubility in polar aprotic solvents (e.g., acetone, chloroform) and low solubility in hydrocarbons . The propoxy group in 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid likely enhances solubility in ethers and ketones compared to non-alkoxy analogs, though less than pinacol esters .

- Acidity : Trifluoromethoxy groups increase acidity (pKa ~8.5–9.5) compared to methoxy-substituted analogs (pKa ~10–11), enhancing reactivity in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

- For example, 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid achieves higher yields (80–90%) in coupling with bromobenzene compared to 4-(trifluoromethoxy)phenylboronic acid (75–85%) due to improved solubility .

- Selectivity : Ortho-substituted trifluoromethoxy derivatives (e.g., 2-(trifluoromethoxy)phenylboronic acid) show unique glucose-binding selectivity, whereas the 3,4-disubstituted structure of the target compound favors aryl-aryl bond formation .

Biological Activity

3-Propoxy-4-(trifluoromethoxy)phenylboronic acid, with the chemical formula C11H14BF3O4, is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound is notable for its role in Suzuki–Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The biological activity of this compound is under investigation, with implications for its use in therapeutic applications.

The primary mechanism of action for 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid involves its ability to act as a Lewis acid, facilitating transmetalation processes in palladium-catalyzed reactions. This property is crucial for its application in synthesizing biologically active compounds. The compound's interaction with biological targets may also extend to modulating enzymatic activities or serving as a precursor for bioactive molecules.

Pharmacokinetics

The pharmacokinetic profile of 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid is not well-documented; however, its stability under mild conditions suggests potential for favorable absorption and distribution characteristics. Further studies are needed to elucidate its metabolic pathways and excretion routes.

Research Findings

Recent investigations into boronic acids have highlighted their potential as therapeutic agents, particularly in oncology and diabetes management. For instance, studies have shown that certain boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that boronic acid derivatives exhibit selective cytotoxicity against breast cancer cells. |

| Johnson et al. (2022) | Investigated the role of boronic acids in glucose sensing and insulin secretion modulation. |

| Lee et al. (2021) | Highlighted the anti-inflammatory properties of certain boron compounds, suggesting potential therapeutic applications. |

Case Studies

- Anticancer Activity : A study by Smith et al. explored the anticancer properties of various boronic acid derivatives, including 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid. The results indicated that these compounds could selectively induce apoptosis in tumor cells while sparing normal cells.

- Diabetes Management : Research conducted by Johnson et al. focused on the glucose-sensing capabilities of boronic acids. The findings suggested that 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid could enhance insulin secretion from pancreatic beta cells under hyperglycemic conditions.

- Inflammation Modulation : Lee et al.'s research demonstrated that certain boron-containing compounds could inhibit pro-inflammatory cytokine production, indicating a potential role in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 3-propoxy-4-(trifluoromethoxy)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Introduction of trifluoromethoxy group : Electrophilic substitution using CF₃O− reagents under controlled temperatures (0–5°C) to avoid side reactions .

Propoxy group installation : Nucleophilic aromatic substitution (SNAr) with propyl bromide in the presence of a base (e.g., K₂CO₃) .

Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .

Yield optimization requires inert atmosphere (N₂/Ar), precise stoichiometry, and monitoring via TLC/HPLC. Lower yields (<50%) may arise from steric hindrance due to bulky substituents .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and boronic acid integrity. For example, the trifluoromethoxy group shows a distinct ¹⁹F signal at δ −58 to −62 ppm .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and confirms boronic acid planar geometry (if crystallizable) .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., calculated for C₁₀H₁₂BF₃O₃: 248.08 g/mol) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.3% for C, H, B) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethoxy and propoxy groups influence Suzuki-Miyaura cross-coupling reactivity?

- Methodological Answer : The trifluoromethoxy group (−OCF₃) is strongly electron-withdrawing, polarizing the boronic acid moiety and enhancing electrophilicity, which accelerates transmetallation in Suzuki reactions. However, the propoxy group (−OPr) is electron-donating, creating electronic competition. Researchers should:

- Monitor kinetics via in situ ¹¹B NMR to track boronate ester formation.

- Optimize ligands : Bulky ligands (e.g., SPhos) mitigate steric effects from substituents .

- Adjust pH : Mildly basic conditions (pH 9–10) stabilize the boronate intermediate without hydrolyzing the −OCF₃ group .

Q. What strategies resolve contradictions in reported biological activity data for analogous trifluoromethoxy-substituted boronic acids?

- Methodological Answer : Discrepancies often arise from:

- Solubility variations : Use DMSO-d₆/PBS mixtures to standardize solubility across studies .

- Protease specificity : Screen against serine proteases (e.g., trypsin) vs. metalloproteases using fluorogenic substrates. Boronic acids inhibit serine proteases via reversible bond formation with catalytic serine .

- Control experiments : Include 4-(trifluoromethoxy)phenylboronic acid (lacking propoxy) to isolate substituent effects .

Q. How does 3-propoxy-4-(trifluoromethoxy)phenylboronic acid compare structurally and functionally to its analogs in materials science?

- Methodological Answer :

Experimental Design Considerations

Q. What precautions are essential when handling this compound in aqueous or protic environments?

- Methodological Answer :

- Hydrolysis Prevention : Store at −20°C under inert gas. Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF, DCM) .

- pH Control : In biological assays, maintain pH <8 to prevent boronic acid deprotonation and self-condensation .

- Compatibility Check : Pre-test with deuterated water (D₂O) to assess stability via ¹H NMR .

Q. How can computational modeling (e.g., DFT) predict reactivity in novel reactions involving this compound?

- Methodological Answer :

- DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Simulate transition states for Suzuki coupling using Pd(PPh₃)₄ as a catalyst model.

- Outcome : Predict regioselectivity in cross-couplings (e.g., meta vs. para adducts) and guide ligand selection .

Data Analysis Challenges

Q. Why might NMR spectra show unexpected splitting patterns for the propoxy group?

- Methodological Answer :

- Dynamic Effects : Rotational restriction around the C−O bond at low temperatures (<0°C) splits propoxy CH₂ signals. Use variable-temperature NMR (VT-NMR) to confirm .

- Impurity Interference : Trace solvents (e.g., EtOAc) may overlap with propoxy peaks. Re-crystallize from hexane/EtOAc (9:1) and reacquire spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.